The synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine typically involves the reaction of L-cysteine with phenethyl isothiocyanate. This process can be carried out under controlled conditions using either aqueous or organic solvents, often with a base to facilitate the nucleophilic attack of the thiol group of L-cysteine on the isothiocyanate group.
S-(N-PhenethylthiocarbaMoyl)-L-cysteine has a complex molecular structure characterized by specific functional groups that influence its reactivity and biological activity.
S-(N-PhenethylthiocarbaMoyl)-L-cysteine can participate in various chemical reactions due to its functional groups.
The mechanism of action for S-(N-PhenethylthiocarbaMoyl)-L-cysteine primarily revolves around its interaction with biological macromolecules.
This compound exhibits anticarcinogenic properties by inhibiting DNA synthesis and promoting apoptosis in cancer cells. It has been shown to influence various signaling pathways involved in cell proliferation and survival, making it a candidate for cancer prevention strategies .
Research indicates that S-(N-PhenethylthiocarbaMoyl)-L-cysteine can inhibit leukemic cell growth, potentially through mechanisms involving reactive oxygen species modulation and cellular stress response pathways .
Understanding the physical and chemical properties of S-(N-PhenethylthiocarbaMoyl)-L-cysteine is essential for its application in research.
These properties play a crucial role in determining the compound's usability in various experimental setups and formulations .
S-(N-PhenethylthiocarbaMoyl)-L-cysteine has garnered attention for several scientific applications:
PEITC-NAC disrupts the bioactivation of tobacco-derived carcinogens by directly inhibiting cytochrome P450 (CYP) enzymes. This conjugate selectively targets CYP1A1 and CYP1B1, which are pivotal in metabolizing polycyclic aromatic hydrocarbons like benzo[a]pyrene (BaP) into DNA-binding electrophiles. In human bronchial epithelial cells (HBECs), PEITC-NAC reduces ethoxyresorufin-O-deethylase (EROD) activity—a biomarker of CYP1 function—with IC₅₀ values of 61 nM (CYP1A1) and 2 nM (CYP1B1) [7]. This inhibition impedes the formation of carcinogen-DNA adducts, as demonstrated in A/J mice treated with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and BaP. Mice receiving dietary PEITC-NAC (5 μmol/g) exhibited a 37% reduction in lung tumor multiplicity compared to carcinogen-only controls [1] [5].
Table 1: Inhibition of Cytochrome P450 Enzymes by PEITC-NAC
Enzyme | Substrate | IC₅₀ (nM) | Biological Impact |
---|---|---|---|
CYP1A1 | Ethoxyresorufin | 61 | Reduced BaP bioactivation |
CYP1B1 | Ethoxyresorufin | 2 | Suppressed DNA adduct formation |
CYP1A2 | Ethoxyresorufin | 11 | Decreased procarcinogen clearance |
PEITC-NAC triggers apoptosis in transformed cells through stress kinase signaling. In human leukemia (HL60) and lung adenocarcinoma (A549) cells, PEITC-NAC activates c-Jun N-terminal kinase (JNK) within 1 hour of exposure, leading to c-Jun phosphorylation and AP-1 transcriptional activation [9] [10]. This cascade culminates in caspase-8 cleavage and mitochondrial depolarization. Key pro-apoptotic effects include:
PEITC-NAC inhibits the Akt/mTOR axis, a critical driver of cell survival and proliferation in lung tumors. In carcinogen-exposed A/J mice, dietary PEITC-NAC (5 μmol/g) reduced phosphorylated Akt (Ser473) by 75% in lung adenocarcinomas compared to untreated controls [1]. Complementary in vitro studies in cigarette smoke condensate-exposed HBECs demonstrated:
Table 2: PEITC-NAC Effects on Key Signaling Pathways
Pathway | Target | Change | Biological Outcome |
---|---|---|---|
Akt/mTOR | p-Akt (Ser473) | ↓75% | Reduced cell proliferation |
p-mTOR | ↓60% | Cell cycle arrest | |
JNK/AP-1 | p-JNK | ↑3.5-fold | Caspase-8 activation |
AP-1 DNA binding | ↑2.8-fold | Bax upregulation |
PEITC-NAC blocks NF-κB nuclear translocation and transcriptional activity, mitigating inflammation-driven carcinogenesis. In TNF-α-stimulated A549 lung adenocarcinoma cells, PEITC-NAC (20 μM) decreased p65 phosphorylation by 70% and inhibited IκBα degradation [1] [4]. This suppressed IL-6 and TNF-α secretion by 45–60% in HBECs, disrupting autocrine proliferative loops [8]. In vivo, PEITC-NAC reduced NF-κB DNA-binding activity by 50% in NNK/BaP-induced mouse lung tumors, correlating with:
Comprehensive Compound Listing
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: